Cas no 1040660-93-2 (N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide structure](https://de.kuujia.com/scimg/cas/1040660-93-2x500.png)
1040660-93-2 structure
Produktname:N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide Chemische und physikalische Eigenschaften
Namen und Kennungen
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- N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide
- VU0635751-1
- AKOS024498318
- N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-(4-fluorophenyl)methanesulfonamide
- F5099-0363
- 1-(4-fluorophenyl)-N-(1-pivaloylindolin-6-yl)methanesulfonamide
- 1040660-93-2
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- Inchi: 1S/C20H23FN2O3S/c1-20(2,3)19(24)23-11-10-15-6-9-17(12-18(15)23)22-27(25,26)13-14-4-7-16(21)8-5-14/h4-9,12,22H,10-11,13H2,1-3H3
- InChI-Schlüssel: IZONAVWWQZEQED-UHFFFAOYSA-N
- Lächelt: S(CC1C=CC(=CC=1)F)(NC1C=CC2=C(C=1)N(C(C(C)(C)C)=O)CC2)(=O)=O
Berechnete Eigenschaften
- Genaue Masse: 390.14134194g/mol
- Monoisotopenmasse: 390.14134194g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 5
- Komplexität: 633
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topologische Polaroberfläche: 74.9Ų
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5099-0363-40mg |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide |
1040660-93-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5099-0363-10μmol |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide |
1040660-93-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5099-0363-5μmol |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide |
1040660-93-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5099-0363-75mg |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide |
1040660-93-2 | 90%+ | 75mg |
$208.0 | 2023-05-21 | |
Life Chemicals | F5099-0363-25mg |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide |
1040660-93-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5099-0363-20μmol |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide |
1040660-93-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5099-0363-30mg |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide |
1040660-93-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5099-0363-15mg |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide |
1040660-93-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5099-0363-2mg |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide |
1040660-93-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5099-0363-10mg |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide |
1040660-93-2 | 10mg |
$79.0 | 2023-09-10 |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-(4-fluorophenyl)methanesulfonamide Verwandte Literatur
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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